(3-Cyanopyridin-4-yl)boronic acid
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Overview
Description
“(3-Cyanopyridin-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as reagents in cross-coupling reactions . They are stable and generally non-toxic .
Molecular Structure Analysis
The molecular formula of “(3-Cyanopyridin-4-yl)boronic acid” is C6H5BN2O2 . Its molecular weight is 147.93 g/mol . The InChI code is 1S/C6H5BN2O2/c8-3-5-4-9-2-1-6 (5)7 (10)11/h1-2,4,10-11H .Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics. They can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . They have been used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Cyanopyridin-4-yl)boronic acid” include a molecular weight of 147.93 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass is 148.0444076 g/mol .Scientific Research Applications
Catalysis and Organic Synthesis
- Boronic acids, including derivatives like (3-Cyanopyridin-4-yl)boronic acid, play a crucial role in catalysis, particularly in enantioselective reactions. For instance, boronic acid catalysis has been used for aza-Michael additions of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Material Science and Sensor Development
- Boronic acid derivatives have been extensively used in sensor development due to their interactions with diols and Lewis bases like fluoride or cyanide ions. These interactions enable their utility in various sensing applications, including biological labeling and protein manipulation (Lacina, Skládal, & James, 2014).
Bioanalytical and Bioimaging Applications
- The stability and functional properties of boronic acid derivatives have been explored for bioanalytical and bioimaging applications. For example, the stability of boronic acid derivatives under acidic conditions has been studied, which is crucial for their success in bioimaging applications (Wang, Vicente, Mason, & Bobadova-Parvanova, 2018).
Biomedical Applications
- Boronic acid polymers have shown promise in various biomedical applications, including the treatment of diseases like HIV, diabetes, and cancer. The unique reactivity and responsive nature of these compounds make them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).
Pharmaceutical Applications
- Boronic acid compounds, due to their unique structural features, have been developed for various pharmaceutical applications. They have been used in enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).
Future Directions
The future directions in the field of boronic acids include extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs . The utility of boron arises from the empty 2 p orbital, which allows boron to coordinate heteroatoms such as oxygen and nitrogen . This property has led to a growing interest in boronic acids, especially after the discovery of the drug bortezomib .
properties
IUPAC Name |
(3-cyanopyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFLCXDWWOPWRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660622 |
Source
|
Record name | (3-Cyanopyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanopyridin-4-yl)boronic acid | |
CAS RN |
874290-89-8 |
Source
|
Record name | (3-Cyanopyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 874290-89-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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